(2,5-dioxopyrrolidin-1-yl) 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-dioxopyrrolidin-1-yl) 3,4,5-trimethoxybenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and a trimethoxybenzoate moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 3,4,5-trimethoxybenzoate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols, can react with the ester group.
Acids and Bases: Used for hydrolysis reactions.
Major Products
Hydrolysis Products: 3,4,5-trimethoxybenzoic acid and N-hydroxysuccinimide.
Scientific Research Applications
Chemistry
In chemistry, (2,5-dioxopyrrolidin-1-yl) 3,4,5-trimethoxybenzoate is used as a reagent for the synthesis of various organic compounds. Its ability to form stable esters makes it valuable in peptide synthesis and other organic transformations .
Biology and Medicine
In biological research, this compound is utilized for its ability to modify proteins and peptides. It is often employed in the preparation of bioconjugates and as a crosslinking agent in the study of protein-protein interactions .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) highlights its importance in drug development .
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3,4,5-trimethoxybenzoate involves its ability to form covalent bonds with nucleophilic groups in proteins and peptides. This covalent modification can alter the function and activity of the target molecules, making it a useful tool in biochemical research . The compound’s interaction with molecular targets often involves the formation of stable amide or ester linkages, which can influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-hydroxysuccinimide Esters: Such as N-hydroxysuccinimide acetate and N-hydroxysuccinimide propionate.
Other Trimethoxybenzoates: Such as methyl 3,4,5-trimethoxybenzoate and ethyl 3,4,5-trimethoxybenzoate.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 3,4,5-trimethoxybenzoate is unique due to its combination of a pyrrolidinone ring and a trimethoxybenzoate moiety. This structural feature imparts distinct reactivity and stability, making it particularly useful in applications requiring precise chemical modifications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO7/c1-19-9-6-8(7-10(20-2)13(9)21-3)14(18)22-15-11(16)4-5-12(15)17/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVDOCZMBDDTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.